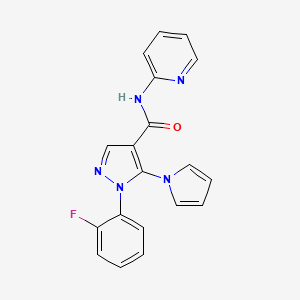
N-butyl-3,3-dimethyl-3,4-dihydro-9-acridinamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butyl-3,3-dimethyl-3,4-dihydro-9-acridinamine hydrochloride (BDA) is a synthetic compound that belongs to the acridine family. It has been widely used in scientific research due to its unique properties, including its ability to bind to DNA and RNA molecules.
科学的研究の応用
N-butyl-3,3-dimethyl-3,4-dihydro-9-acridinamine hydrochloride has been extensively used in scientific research as a fluorescent probe to study DNA and RNA interactions. It has been shown to selectively bind to double-stranded DNA and RNA, with high affinity and specificity. N-butyl-3,3-dimethyl-3,4-dihydro-9-acridinamine hydrochloride has also been used to study the conformational changes of nucleic acids and their interactions with proteins.
作用機序
The mechanism of action of N-butyl-3,3-dimethyl-3,4-dihydro-9-acridinamine hydrochloride involves intercalation between base pairs of DNA and RNA. This intercalation results in a change in the fluorescence properties of N-butyl-3,3-dimethyl-3,4-dihydro-9-acridinamine hydrochloride, which can be used to monitor changes in DNA and RNA structure and interactions. N-butyl-3,3-dimethyl-3,4-dihydro-9-acridinamine hydrochloride has been shown to preferentially bind to GC-rich regions of DNA and RNA.
Biochemical and Physiological Effects
N-butyl-3,3-dimethyl-3,4-dihydro-9-acridinamine hydrochloride has been shown to have minimal toxicity and does not interfere with DNA replication or transcription. It has been used in vitro to study DNA and RNA interactions and has also been used in vivo to study gene expression. N-butyl-3,3-dimethyl-3,4-dihydro-9-acridinamine hydrochloride has been shown to be cell-permeable and can be used to study DNA and RNA interactions in live cells.
実験室実験の利点と制限
One of the main advantages of using N-butyl-3,3-dimethyl-3,4-dihydro-9-acridinamine hydrochloride in lab experiments is its high specificity and selectivity for DNA and RNA. It can be used to study the conformational changes of nucleic acids and their interactions with proteins. Another advantage is its low toxicity and lack of interference with DNA replication and transcription. However, one limitation of using N-butyl-3,3-dimethyl-3,4-dihydro-9-acridinamine hydrochloride is its relatively low fluorescence quantum yield, which can limit its sensitivity in certain experiments.
将来の方向性
There are several future directions for research involving N-butyl-3,3-dimethyl-3,4-dihydro-9-acridinamine hydrochloride. One area of interest is the development of new fluorescent probes based on the acridine scaffold. These probes could have improved fluorescence properties and selectivity for DNA and RNA. Another area of interest is the development of N-butyl-3,3-dimethyl-3,4-dihydro-9-acridinamine hydrochloride-based therapeutics for the treatment of cancer and other diseases. N-butyl-3,3-dimethyl-3,4-dihydro-9-acridinamine hydrochloride has been shown to have anticancer activity in vitro and could be developed into a novel chemotherapeutic agent. Finally, N-butyl-3,3-dimethyl-3,4-dihydro-9-acridinamine hydrochloride could be used in the development of new diagnostic tools for the detection of DNA and RNA biomarkers in diseases such as cancer.
合成法
N-butyl-3,3-dimethyl-3,4-dihydro-9-acridinamine hydrochloride can be synthesized through a series of chemical reactions. The starting material is 9-aminoacridine, which is reacted with butyraldehyde to form a Schiff base. The Schiff base is then reduced with sodium borohydride to obtain N-butyl-3,3-dimethyl-3,4-dihydro-9-acridinamine hydrochloride. The final product is obtained as a hydrochloride salt.
特性
IUPAC Name |
N-butyl-3,3-dimethyl-4H-acridin-9-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2.ClH/c1-4-5-12-20-18-14-8-6-7-9-16(14)21-17-13-19(2,3)11-10-15(17)18;/h6-11H,4-5,12-13H2,1-3H3,(H,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNECTSBHHFQRIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C2C=CC(CC2=NC3=CC=CC=C31)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)tetrahydro-2-furancarboxamide](/img/structure/B6074903.png)

![2-(cyclopropylacetyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6074919.png)
![3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-4-pyridinylpropanamide](/img/structure/B6074930.png)
![8-{[3-(dimethylamino)propyl]amino}-2,6-dimethyl-2-octanol](/img/structure/B6074931.png)
![N'-(2,4-dihydroxy-3,6-dimethylbenzylidene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B6074946.png)
![methyl [2-({(benzoylimino)[(4-phenoxyphenyl)amino]methyl}amino)-6-oxo-3,6-dihydro-4-pyrimidinyl]acetate](/img/structure/B6074947.png)
![1-[3-(2-benzyl-4-methylphenoxy)propyl]-4-methylpiperazine hydrochloride](/img/structure/B6074954.png)
![methyl {1-(4-chloro-2-methylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-5-oxo-1,5-dihydro-4H-imidazol-4-ylidene}acetate](/img/structure/B6074962.png)
![methyl [2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-(4-methoxyphenyl)-5-oxo-1,5-dihydro-4H-imidazol-4-ylidene]acetate](/img/structure/B6074969.png)

![4-(4-bromophenyl)-8-methyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline](/img/structure/B6074980.png)
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-[4-(1,3-thiazol-4-yl)phenyl]prolinamide](/img/structure/B6074991.png)
![4-hydroxybenzaldehyde [5-(1-naphthylmethyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6075005.png)